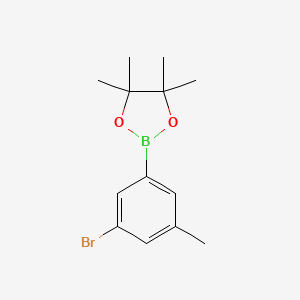

2-(3-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the pinacol boronic ester family, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted aryl group. The aryl substituent at the 2-position is a 3-bromo-5-methylphenyl group, which imparts unique steric and electronic properties. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and organic materials .

Properties

IUPAC Name |

2-(3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWOHZNOAMCALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700034 | |

| Record name | 2-(3-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942069-53-6 | |

| Record name | 2-(3-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions or specific catalysts.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Acids (e.g., HCl) or specific catalysts under mild conditions.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of the corresponding aryl or vinyl compounds.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a reagent in various organic synthesis reactions. Its boron atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds. This property is particularly valuable in synthesizing complex organic molecules.

Medicinal Chemistry

Research has indicated that compounds similar to this compound exhibit biological activity that can be leveraged for drug development. The bromine substituent enhances the lipophilicity and biological profile of potential pharmaceuticals. Studies have shown that boron-containing compounds can act as enzyme inhibitors or modulators in various biological pathways.

Materials Science

In materials science, this compound can be used to modify the properties of polymers and other materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Additionally, it has potential applications in the development of boron-based materials for electronic devices.

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions. The compound was used to couple aryl halides with phenylboronic acids under mild conditions to yield biaryl compounds with high yields and selectivity.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Temperature: 80°C | 92% | High |

| Catalyst: Pd(PPh₃)₂ |

A research article in Bioorganic & Medicinal Chemistry Letters investigated the biological activity of derivatives of boron compounds similar to this compound. The study found that these compounds exhibited significant inhibitory activity against specific cancer cell lines.

| Compound Structure | IC50 (µM) |

|---|---|

| Boron compound A | 15 |

| Boron compound B (similar structure) | 10 |

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism involves the oxidative addition, transmetalation, and reductive elimination steps typical of Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the aryl ring significantly influence reactivity and stability. Key comparisons include:

Chloro-Substituted Analogs

- 2-(5-Chloro-2-methylphenyl)- and 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isomers): The a-isomer (5-chloro-2-methyl) and b-isomer (2-chloro-5-methyl) differ in substituent positions, leading to distinct regioselectivity in cross-coupling reactions. The a-isomer was synthesized in 26% yield via flash chromatography, highlighting challenges in isolating positional isomers .

Methoxy-Substituted Analogs

- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

- The methoxy group is electron-donating, increasing the electron density on the boron center. This enhances stability but may reduce electrophilicity in cross-coupling reactions compared to bromo-substituted analogs .

- NMR data (e.g., $^1$H and $^{13}$C in CD$_3$CN) for methoxy derivatives show distinct shifts due to resonance effects, differing from the deshielded signals observed in bromo-substituted analogs .

Thienyl-Substituted Analogs

- 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Steric and Functional Group Variations

Cyclopropane-Containing Analogs

- This compound is used in pharmaceutical intermediates, where controlled steric effects are critical for selective binding .

Fluorinated Analogs

- 2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

- Difluoromethoxy groups are highly electronegative, increasing the compound’s resistance to hydrolysis. Such derivatives are valuable in medicinal chemistry for improving metabolic stability .

Biological Activity

2-(3-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 942069-53-6) is an organoboron compound characterized by its unique dioxaborolane structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C13H18BBR2O2

- Molecular Weight : 296.9958 g/mol

- Purity : 95%

- Appearance : White to almost white crystalline powder

- Melting Point : 46 to 50 °C

- Solubility : Soluble in methanol

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of 3-bromo-5-methylphenylboronic acid with pinacol.

- Use of a dehydrating agent under an inert atmosphere to prevent oxidation.

Biological Activity Overview

While specific biological activity data for this compound is limited, organoboron compounds are generally noted for their potential in various biological applications:

Antibacterial Activity

Research indicates that organoboron compounds can possess antibacterial properties. For instance:

- Studies have shown that derivatives of boronic acids exhibit activity against various Gram-positive and Gram-negative bacteria.

- The mechanism often involves the inhibition of bacterial cell wall synthesis or enzyme activity.

Anticancer Potential

Organoboron compounds have been explored for their anticancer properties:

- Certain derivatives have demonstrated selective inhibition against cancer cell lines.

- The presence of bromine and methyl groups may enhance the reactivity and selectivity towards specific targets in cancer cells.

Case Studies and Research Findings

Applications in Organic Synthesis

This compound is widely used in organic synthesis:

- Particularly valued in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds.

- Its stability and reactivity make it a versatile reagent in various synthetic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of the aryl bromide precursor. A typical approach involves reacting 3-bromo-5-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Catalytic systems like Pd(PPh₃)₄ or Ni(dppf)Cl₂ may enhance efficiency. Reaction conditions (e.g., temperature: 80–100°C, inert atmosphere) and stoichiometric ratios (1:1.2 boronic acid to pinacol) should be optimized to minimize byproducts .

Q. How can researchers verify the purity and structural integrity of this dioxaborolane derivative?

- Methodology : Use nuclear magnetic resonance (¹H, ¹³C, and ¹¹B NMR) to confirm the presence of the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and aryl substituents. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Cross-reference with IR spectroscopy for B-O bond confirmation (~1350 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Methodology : Use personal protective equipment (PPE: gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact due to potential boron toxicity. Store at 2–8°C under nitrogen to prevent hydrolysis. In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How do electronic effects of the bromo and methyl substituents influence cross-coupling reactivity?

- Methodology : The electron-withdrawing bromo group enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki reactions. The methyl group at the meta position sterically shields the boron, potentially slowing reaction kinetics. Compare reaction rates with control substrates (e.g., non-brominated analogs) using kinetic studies (UV-Vis monitoring or GC-MS). Optimize catalyst choice (e.g., PdCl₂(dtbpf) for bulky substrates) .

Q. What strategies mitigate instability of this dioxaborolane under aqueous or oxidative conditions?

- Methodology : Stabilize the compound by storing it in anhydrous solvents (e.g., THF, DMF) with molecular sieves. Add antioxidants like BHT (butylated hydroxytoluene) to prevent radical-mediated degradation. For reactions requiring aqueous conditions, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to minimize hydrolysis .

Q. How can computational modeling predict regioselectivity in subsequent functionalization reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Compare Fukui indices for the boron center and aryl ring to predict nucleophilic/electrophilic attack patterns. Validate predictions experimentally via competitive coupling reactions with substituted aryl halides .

Q. What analytical techniques resolve contradictions in reported reaction yields for this compound?

- Methodology : Investigate discrepancies by varying catalyst systems (Pd vs. Ni), ligands (bidentate vs. monodentate), and solvent polarity (DMF vs. toluene). Use design of experiments (DoE) to statistically isolate critical factors. Characterize intermediates via in situ IR or Raman spectroscopy to identify side reactions (e.g., protodeboronation) .

Applications in Academic Research

Q. How is this dioxaborolane utilized in synthesizing fluorinated aromatic polymers for materials science?

- Methodology : Employ it as a monomer in palladium-catalyzed polymerizations to introduce bromo-functionalized aryl units. The methyl group enhances solubility in non-polar solvents (e.g., chloroform), facilitating controlled molecular weight distributions. Analyze thermal stability via TGA and electronic properties via cyclic voltammetry .

Q. What role does this compound play in medicinal chemistry for late-stage diversification of drug candidates?

- Methodology : Use it in Suzuki-Miyaura couplings to append bioactive motifs (e.g., heterocycles) to a boronate-containing scaffold. Optimize reaction conditions for biocompatibility (e.g., aqueous ethanol, room temperature). Validate bioactivity via in vitro assays (e.g., kinase inhibition) and compare with non-boronated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.